![molecular formula C27H23N3O3S B2526159 2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide CAS No. 522657-56-3](/img/structure/B2526159.png)
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives, as discussed in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving acylation reactions with appropriate precursors. The second paper describes the formation of a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, through condensation, which could be a step in the synthesis of related compounds . The third paper details the synthesis of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, indicating that condensation reactions are a common method in the synthesis of cyano-containing compounds .
Molecular Structure Analysis
The structure of benzamide derivatives is revealed through X-ray single crystallography in the first paper . This technique could be used to determine the molecular structure of the compound "2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide" as well. The third paper uses 1H NMR, 13C NMR, and FTIR studies to reveal the structure of a related compound . These analytical methods would likely be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The first paper mentions that the benzamide derivative with a 3,5-dinitrophenyl group undergoes a color transition in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound of interest may also participate in chemical reactions that are sensitive to the presence of specific anions or could be involved in ICT mechanisms.
Physical and Chemical Properties Analysis
The electronic properties of the molecules related to the compound of interest are analyzed using UV-Vis absorption spectroscopy in the third paper . This suggests that the electronic properties of "2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide" could be similarly studied. Additionally, cyclic voltammetry and thermal analysis (TG-DTA) are used to study the properties of the synthesized compound, which could provide insights into the electrochemical and thermal behaviors of the compound .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
This chemical compound has been implicated in the development of advanced polymers, including polyamides and polyimides. Studies have shown its utility in synthesizing aromatic polyamides and polyimides with exceptional thermal stability and solubility in polar solvents. For example, research demonstrates the synthesis of polyamides and polyimides using monomers derived through nucleophilic substitution, showcasing polymers with high glass transition temperatures and significant thermal decomposition resistance, indicating their potential for high-performance applications (Yang & Lin, 1995; Liaw et al., 2002). These materials demonstrate excellent solubility and processability, making them ideal candidates for advanced material applications.
Medicinal Chemistry and Drug Development
In medicinal chemistry, focused library development has leveraged this compound, particularly in the context of dynamin GTPase inhibitors. This application highlights the compound's role in synthesizing inhibitors that are potent and selective, indicating its importance in the discovery and development of new therapeutics. For instance, modifications of the core structure have led to derivatives with enhanced potency against specific targets, reflecting the compound's versatility in drug design and development (Gordon et al., 2013).
Eigenschaften
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-11-13-23(14-12-18)34(32,33)30-17-22(24-9-4-5-10-25(24)30)15-21(16-28)27(31)29-26-19(2)7-6-8-20(26)3/h4-15,17H,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRJQVLMPQOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

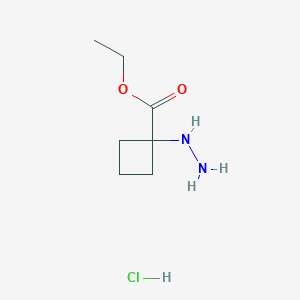

![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)
![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
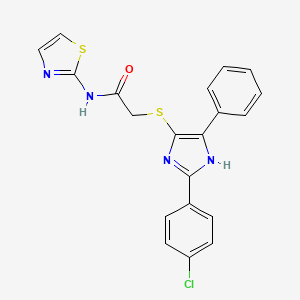
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)
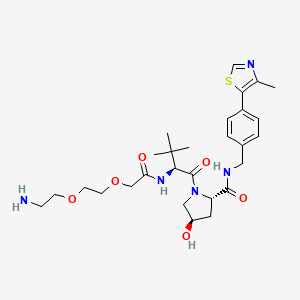
![1-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]methanesulfonamide](/img/structure/B2526089.png)
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)
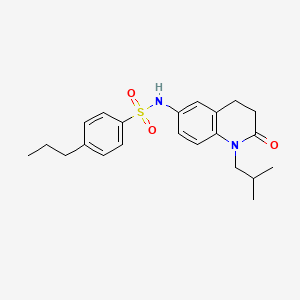
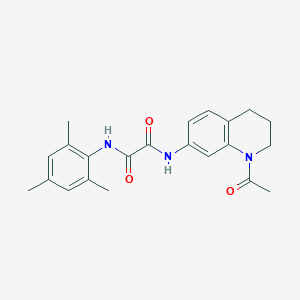
![diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2526095.png)
![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)
